S-(2-Chloro-6-fluorobenzyl)-L-Cysteine molecular weight and formula
S-(2-Chloro-6-fluorobenzyl)-L-Cysteine molecular weight and formula
An In-depth Technical Guide to S-(2-Chloro-6-fluorobenzyl)-L-Cysteine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine, a derivative of the amino acid L-cysteine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into its molecular characteristics, a proposed synthesis pathway, and potential applications, drawing upon established knowledge of similar S-substituted cysteine analogs.
Core Molecular Profile
S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is a unique molecule combining the essential amino acid L-cysteine with a halogenated benzyl group. This substitution on the sulfur atom of cysteine is anticipated to confer specific chemical and biological properties, making it a compound of interest for further investigation.
Molecular Formula and Weight
The molecular formula for S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is derived from the constituent parts: L-cysteine (C₃H₇NO₂S) and the 2-chloro-6-fluorobenzyl group (C₇H₅ClF). The formation of the thioether bond results in the loss of one hydrogen atom from the thiol group of cysteine.
Therefore, the molecular formula is C₁₀H₁₁ClFNO₂S .
Based on this formula, the calculated molecular weight is approximately 263.72 g/mol .
Table 1: Molecular Properties of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClFNO₂S |
| Molecular Weight | ~263.72 g/mol |
| IUPAC Name | S-(2-Chloro-6-fluorobenzyl)-L-cysteine |
| Core Structure | L-cysteine |
| Substituent Group | 2-Chloro-6-fluorobenzyl |
Synthesis and Chemical Properties
The synthesis of S-substituted cysteine derivatives is a well-established process in organic chemistry. The proposed synthesis of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine would likely follow a nucleophilic substitution reaction.
Proposed Synthesis Pathway
The most probable synthetic route involves the reaction of L-cysteine with 2-chloro-6-fluorobenzyl chloride in a suitable solvent system. The thiol group of L-cysteine acts as a nucleophile, attacking the benzylic carbon of 2-chloro-6-fluorobenzyl chloride and displacing the chloride ion.
Caption: Proposed synthesis workflow for S-(2-Chloro-6-fluorobenzyl)-L-Cysteine.
Experimental Protocol: A Plausible Approach
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Dissolution of L-Cysteine: L-cysteine is dissolved in an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate, to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
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Addition of the Benzyl Halide: A solution of 2-chloro-6-fluorobenzyl chloride in a water-miscible organic solvent, like ethanol, is added dropwise to the L-cysteine solution at a controlled temperature, typically room temperature.
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Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[1], to determine the point of completion.
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Workup and Isolation: Upon completion, the reaction mixture is acidified to protonate the carboxyl group of the amino acid product. The product may precipitate out of the solution or can be extracted using a suitable organic solvent.
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Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system or by column chromatography, to yield pure S-(2-Chloro-6-fluorobenzyl)-L-Cysteine.
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Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Inferred Chemical Properties
Based on the properties of similar compounds like S-[(2-Chlorophenyl)methyl]-L-cysteine[2], the following characteristics can be anticipated:
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Physical State: Likely a white to off-white crystalline solid at room temperature.
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Solubility: Expected to have limited solubility in water and better solubility in organic solvents. The amino acid moiety will provide some aqueous solubility, especially at acidic or basic pH.
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Stability: The thioether linkage is generally stable under normal conditions.
Potential Applications in Drug Development
S-substituted cysteine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of chlorine and fluorine atoms into the benzyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets[3].
Enzyme Inhibition
Many S-benzyl-L-cysteine derivatives have been investigated as enzyme inhibitors. For instance, some analogs act as inhibitors of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in the sulfur assimilation pathway in plants and microorganisms, suggesting potential applications as herbicides or antimicrobial agents[4]. The specific halogenation pattern of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine may lead to novel inhibitory activities against various enzymes.
Precursor for Bioactive Molecules
L-cysteine and its derivatives are fundamental in the biosynthesis of various sulfur-containing compounds[5]. S-(2-Chloro-6-fluorobenzyl)-L-Cysteine could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro-6-fluorobenzyl moiety has been incorporated into other biologically active compounds, such as the plant growth regulator Flumetralin[6][7][8] and chitosan derivatives with insecticidal and fungicidal properties[9].
Targeted Drug Delivery
The L-cysteine backbone can be recognized by amino acid transporters, potentially allowing for targeted delivery of the 2-chloro-6-fluorobenzyl moiety into cells. This strategy is being explored for the development of drugs with improved cellular uptake and reduced off-target effects.
Analytical Methodologies
The accurate analysis of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is crucial for its characterization and for studying its biological fate.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is a primary tool for the analysis of S-substituted cysteine derivatives[1]. Reversed-phase HPLC, coupled with UV or mass spectrometry detection, would be a suitable method for separating and quantifying S-(2-Chloro-6-fluorobenzyl)-L-Cysteine. Derivatization of the amino group may be employed to enhance detection sensitivity[1].
Mass Spectrometry
Mass spectrometry (MS) is indispensable for confirming the molecular weight and for structural elucidation of the synthesized compound[10]. Techniques such as electrospray ionization (ESI) would be appropriate for analyzing this non-volatile amino acid derivative.
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia [mdpi.com]
- 5. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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